molecular formula C20H23N5O2 B589738 5-(1-tert-Butyloxycarbonyl-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1391053-27-2

5-(1-tert-Butyloxycarbonyl-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B589738
CAS No.: 1391053-27-2
M. Wt: 365.437
InChI Key: DIFBBWRLEUMXIH-UHFFFAOYSA-N
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Description

5-(1-tert-Butyloxycarbonyl-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to potently inhibit RIPK1, a kinase involved in necroptosis, with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . This suggests that the compound could play a significant role in biochemical reactions involving this enzyme.

Cellular Effects

“5-(1-tert-Butyloxycarbonyl-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” has been shown to have significant effects on various types of cells. It can efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .

Molecular Mechanism

At the molecular level, the compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It shows good kinase selectivity, suggesting that it binds specifically to certain kinases .

Temporal Effects in Laboratory Settings

Its potent inhibitory effects on RIPK1 suggest that it could have long-term effects on cellular function .

Metabolic Pathways

Given its structural similarity to other indole derivatives, it may be involved in similar metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-tert-Butyloxycarbonyl-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.

    Introduction of the Boc Protecting Group: The Boc group is introduced to protect the amine functionality during subsequent synthetic steps.

    Construction of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate intermediates to form the pyrrolo[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and other advanced techniques to ensure consistent and efficient production .

Chemical Reactions Analysis

Properties

IUPAC Name

tert-butyl 5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-20(2,3)27-19(26)25-8-7-13-9-12(5-6-15(13)25)14-10-24(4)18-16(14)17(21)22-11-23-18/h5-6,9-11H,7-8H2,1-4H3,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFBBWRLEUMXIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)C3=CN(C4=NC=NC(=C34)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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